molecular formula C14H18N2O B421477 3-{[(1-phenyl-1H-pyrrol-2-yl)methyl]amino}-1-propanol

3-{[(1-phenyl-1H-pyrrol-2-yl)methyl]amino}-1-propanol

Cat. No.: B421477
M. Wt: 230.31g/mol
InChI Key: AZNVBSYYLBGZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(1-phenyl-1H-pyrrol-2-yl)methyl]amino}-1-propanol is a compound that features a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom Pyrrole and its derivatives are known for their diverse biological activities and are found in many natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-phenyl-1H-pyrrol-2-yl)methyl]amino}-1-propanol typically involves the condensation of a pyrrole derivative with an appropriate amine. One common method includes the reaction of 1-phenyl-1H-pyrrole-2-carbaldehyde with 3-aminopropan-1-ol under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{[(1-phenyl-1H-pyrrol-2-yl)methyl]amino}-1-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The pyrrole ring can be reduced under specific conditions to form a pyrrolidine derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include carbonyl compounds, pyrrolidine derivatives, and various substituted amino alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{[(1-phenyl-1H-pyrrol-2-yl)methyl]amino}-1-propanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals with anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[(1-phenyl-1H-pyrrol-2-yl)methyl]amino}-1-propanol involves its interaction with specific molecular targets. The pyrrole ring can interact with enzymes or receptors, leading to modulation of their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, affecting the function of biological molecules. The exact pathways and targets depend on the specific application and the structure of the derivatives.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: A simple five-membered heterocyclic compound with one nitrogen atom.

    Pyrrolidine: A saturated derivative of pyrrole with a similar ring structure but different chemical properties.

    Imidazole: Another five-membered heterocyclic compound with two nitrogen atoms, known for its broad range of biological activities.

Uniqueness

3-{[(1-phenyl-1H-pyrrol-2-yl)methyl]amino}-1-propanol is unique due to the presence of both a pyrrole ring and an amino alcohol moiety. This combination allows for diverse chemical reactivity and potential biological activities, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31g/mol

IUPAC Name

3-[(1-phenylpyrrol-2-yl)methylamino]propan-1-ol

InChI

InChI=1S/C14H18N2O/c17-11-5-9-15-12-14-8-4-10-16(14)13-6-2-1-3-7-13/h1-4,6-8,10,15,17H,5,9,11-12H2

InChI Key

AZNVBSYYLBGZME-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=CC=C2CNCCCO

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C2CNCCCO

Origin of Product

United States

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